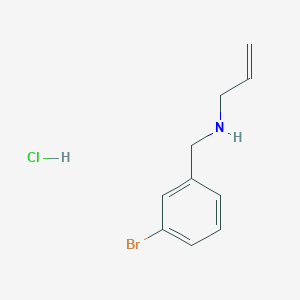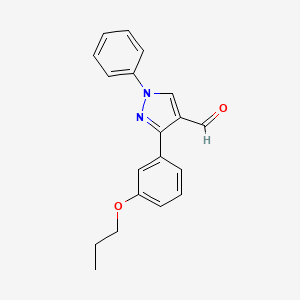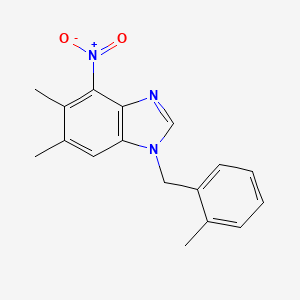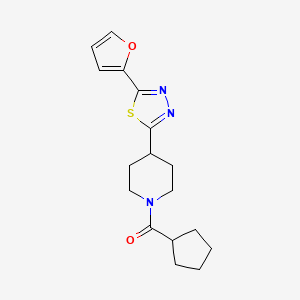
N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride is a widely used organic compound in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. It is a colorless solid that is soluble in water and can be used as a building block for the synthesis of a variety of compounds. It is also known as 3-bromobenzyl amine hydrochloride, 3-bromobenzyl amine, and this compound.
Applications De Recherche Scientifique
Catalytic Amination in Synthesis
N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride serves as a key intermediate in the synthesis of hybrid polymacrocycles, incorporating structures like porphyrin and azacrown ether moieties. This synthesis involves Pd^0-catalyzed amination, demonstrating the compound's utility in constructing complex molecular architectures with potential applications in materials science and catalysis (Yakushev et al., 2016).
Antineoplastic Agents
Research into antineoplastic agents has utilized this compound for the synthesis of compounds with significant inhibitory activity against various cancer cell lines. This underscores its potential in the development of new cancer therapies (Pettit et al., 2003).
Catalytic Amination Reactions
The compound is instrumental in the synthesis of palladium complexes used for catalytic amination reactions, which are crucial for producing arylamines. These reactions have significant implications in pharmaceutical synthesis and the development of industrial chemicals (Karaca et al., 2016).
Synthesis of Ephedrine Hydrochloride
This compound has been utilized in the synthesis of (1R,2S)-(–)-ephedrine hydrochloride, demonstrating its role in the production of significant pharmaceutical compounds through a series of reactions including amination, reduction, and debenzylation (Zhou Hou-yuan, 2007).
Antimicrobial Activities
This compound is also a precursor in the synthesis of novel triazol derivatives with demonstrated antimicrobial activities against various bacterial and fungal strains. Such research points to its potential in developing new antimicrobial agents (Kaneria et al., 2016).
Mécanisme D'action
Target of Action
The primary target of N-(3-Bromobenzyl)-2-propen-1-amine hydrochloride, also known as N-[(3-bromophenyl)methyl]prop-2-en-1-amine hydrochloride, is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are key components of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound interacts with tubulin, perturbing its tertiary structure . This interaction disrupts the normal architecture of microtubules, leading to changes in cell morphology and function .
Biochemical Pathways
The interaction of this compound with tubulin affects the dynamics of microtubule assembly and disassembly . This disruption can impact various cellular processes that rely on microtubules, including cell division, intracellular transport, and cell motility .
Result of Action
The disruption of microtubule dynamics by this compound can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells . This makes the compound a potential candidate for anticancer therapies .
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h2-5,7,12H,1,6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFVYLKGATUGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)


![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)
![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)

